Thieno[3,2-c]pyridine-7-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-4-9-3-5-1-2-12-7(5)6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBJYOHDNFMBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(C=NC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367975-87-8 | |
| Record name | Thieno[3,2-c]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for Thieno 3,2 C Pyridine 7 Carboxylic Acid and Its Structural Analogs
Strategies for the Construction of the Thieno[3,2-c]pyridine (B143518) Ring System
The assembly of the bicyclic thieno[3,2-c]pyridine framework can be achieved through various synthetic strategies, primarily involving the formation of either the pyridine (B92270) or the thiophene (B33073) ring via cyclization reactions.
Cyclization Reactions for Core Formation
Intramolecular cyclization reactions are a cornerstone for the synthesis of the thieno[3,2-c]pyridine skeleton. A prominent strategy involves building the pyridine ring onto a pre-existing thiophene moiety. One such method is a variation of the Pictet-Spengler reaction, which constructs the piperidine (B6355638) ring of a tetrahydrothieno[3,2-c]pyridine. In this approach, 2-thiophene ethylamine is reacted with formaldehyde to generate an intermediate imine, which then undergoes intramolecular cyclization promoted by an acidic medium like ethanol hydrogen chloride to yield the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core. google.com This saturated version of the ring system can serve as a precursor to the fully aromatized system through subsequent oxidation steps.
Another powerful approach starts from a substituted piperidine ring and builds the fused thiophene ring. For instance, the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines can be initiated from 4-piperidone. nih.gov The piperidone is first protected, for example with a benzothiazole-2-sulfonyl (Bts) group, and then subjected to Vilsmeyer-Haack formylation to introduce a chloroformyl group at the 3-position. This intermediate is then treated with sodium sulfide to generate a thiol in situ. Subsequent reaction with an appropriate α-bromo compound, such as ethyl-2-bromopropionate, followed by a base-catalyzed intramolecular condensation, leads to the formation of the fused thiophene ring, yielding the complete tetrahydrothieno[3,2-c]pyridine system. nih.gov
Table 1: Cyclization Strategies for Thieno[3,2-c]pyridine Core Synthesis
| Starting Material | Key Reagents | Intermediate | Product | Reference |
|---|
Denitrogenative Transformation Reactions via Triazole Intermediates
A modern, metal-free approach for the synthesis of certain fused pyridine systems involves the denitrogenative transformation of 1,2,3-triazole intermediates. This methodology has been effectively applied to the synthesis of the isomeric thieno[2,3-c]pyridine (B153571) ring system. nih.govkuleuven.benih.gov The strategy typically involves a three-step sequence: a one-pot triazolation reaction to form a 1,2,3-triazole, followed by a modified Pomeranz-Fritsch reaction to construct a fused thieno[2,3-c] nih.govnih.govnih.govtriazolo[1,5-a]pyridine intermediate. nih.govkuleuven.be The final step is an acid-mediated denitrogenative transformation that yields the thieno[2,3-c]pyridine core. nih.govnih.gov This reaction can proceed through a nucleophilic insertion or a transannulation mechanism, allowing for the introduction of various substituents. kuleuven.be
While this has proven to be a versatile and efficient method for producing thieno[2,3-c]pyridine derivatives with good yields under mild conditions, its application for the direct synthesis of the thieno[3,2-c]pyridine isomer has not been prominently documented in the reviewed scientific literature.
Multi-Component Reactions for Convergent Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov MCRs are widely used for the synthesis of various heterocyclic systems, including pyridines and their fused analogs. acsgcipr.org For example, a three-component reaction of an aldehyde, malononitrile, and a 4-hydroxypyridin-2-one is used to synthesize pyrano[3,2-c]pyridone derivatives. nih.gov Similarly, the Gewald reaction, a well-known MCR, is employed to synthesize substituted 2-aminothiophenes, which are key precursors for thienopyridines, as demonstrated in the synthesis of diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate. nih.gov
However, despite the power of MCRs for building molecular diversity, specific multi-component reactions leading directly to the convergent synthesis of the thieno[3,2-c]pyridine core are not extensively reported. The development of such a reaction would represent a significant advancement, offering a more atom-economical and streamlined route to this important scaffold.
Regioselective Introduction and Manipulation of the Carboxylic Acid Group at Position 7
Once the thieno[3,2-c]pyridine core is established, the introduction of a carboxylic acid group at a specific position, such as C7, is a key step for further derivatization. This is typically achieved through the transformation of a precursor functional group.
Carboxylation Reactions for Direct Acid Formation
Direct carboxylation via C-H activation or metal-catalyzed reactions is a desirable but challenging transformation. While methods for the regioselective functionalization of related heterocycles like quinolines are known, mdpi.com direct carboxylation of the thieno[3,2-c]pyridine ring system, particularly at the C7 position, is not a commonly reported strategy. Synthetic routes generally rely on the installation of a precursor functionality that can be readily converted to the carboxylic acid.
Derivatization from Precursor Functionalities (e.g., Esters, Nitriles)
A more established and reliable approach for installing the C7-carboxylic acid is the derivatization from precursor functional groups such as esters or nitriles. These groups can be introduced during the construction of the ring system or in a subsequent functionalization step.
Hydrolysis of Nitriles: The nitrile group (-CN) serves as a valuable precursor to carboxylic acids. The hydrolysis of a nitrile can be performed under either acidic or basic conditions. libretexts.org Acidic hydrolysis, typically achieved by heating under reflux with a dilute mineral acid like HCl, directly yields the carboxylic acid and an ammonium salt. libretexts.org Alkaline hydrolysis, using an aqueous base such as NaOH, initially produces a carboxylate salt and ammonia; a subsequent acidification step is then required to liberate the free carboxylic acid. libretexts.org This strategy has been successfully applied in the synthesis of the isomeric thieno[3,2-b]pyridine-5-carboxylic acid, where a nitrile intermediate was hydrolyzed with sodium hydroxide to afford the target acid. nih.gov
Hydrolysis of Esters: The hydrolysis of an ester group is one of the most common methods for the preparation of carboxylic acids. This transformation, known as saponification when carried out in the presence of a base, involves heating the ester with an aqueous alkali like sodium hydroxide or potassium hydroxide. This reaction gives the corresponding carboxylate salt, which upon acidification, yields the final carboxylic acid. This method is demonstrated in the synthesis of a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid derivative, where an ethyl ester precursor was subjected to basic hydrolysis to furnish the acid. nih.gov Although this example is for the C2 position, the principle is directly applicable to a C7-ester precursor.
Table 2: Derivatization Routes to Thieno[3,2-c]pyridine Carboxylic Acids
| Precursor Functional Group | Reagents | Product | Reference Principle |
|---|
Synthesis of Key Intermediates for Thieno[3,2-c]pyridine-7-carboxylic Acid Synthesis
The foundation of synthesizing complex thieno[3,2-c]pyridine derivatives lies in the effective preparation of crucial precursor molecules. Halogenated thienopyridines serve as versatile building blocks, while the conversion of carboxylic acids to acid azides opens pathways for further molecular elaboration.
Preparation of Halogenated Thienopyridines as Precursors
The synthesis of halogenated thienopyridines is a critical step in creating precursors for more complex derivatives. One established method involves the reaction of ortho-halogenated pyridine derivatives that contain an activated methylene (B1212753) group with reagents like carbon disulfide or phenyl isothiocyanate in the presence of a base. thieme-connect.comabertay.ac.uk For instance, treating an ortho-halogenated (cyanomethyl)- or (alkoxycarbonylmethyl)pyridine with sodium hydride and phenyl isothiocyanate can yield a thienopyridine structure. thieme-connect.com The mechanism is believed to proceed through a dianion intermediate, where the thiolate anion displaces the halogen atom to form the bicyclic thienopyridine ring system. thieme-connect.com
Another significant strategy is the three-step synthesis of 3-halo-2-(hetero)arylthienopyridines starting from dihalogenated pyridines like 3-bromo-2-chloropyridine. researchgate.net This process can involve a regiocontrolled nucleophilic aromatic substitution (SNAr) with sodium methanethiolate, followed by a Sonogashira coupling and subsequent halocyclization to install the desired halogen on the thiophene ring. researchgate.net
A summary of precursors for halogenated thienopyridines is presented below.
| Starting Material | Reagents | Product Type |
| ortho-Halogenated (cyanomethyl)pyridine | 1. Phenyl isothiocyanate, Base (e.g., NaH) 2. MeI | 2-Anilino-3-cyanothieno[3,2-c]pyridine |
| 3-Bromo-2-chloropyridine | 1. NaSMe 2. (Hetero)arylalkyne (Sonogashira) 3. Br₂ or I₂ | 3-Halo-2-(hetero)arylthienopyridine |
Formation of Acid Azides from Carboxylic Acids
The conversion of carboxylic acids into acid azides is a key transformation that serves as a gateway to various functional groups, primarily through the Curtius rearrangement. nih.govnih.gov This rearrangement involves the thermal decomposition of an acyl azide (RCON₃) to produce an isocyanate (R-N=C=O), which can then be trapped by nucleophiles to form amines, carbamates, or ureas. nih.govwikipedia.orgorganic-chemistry.org
Several methods are widely employed for the preparation of acyl azides from carboxylic acids:
From Acyl Chlorides or Anhydrides: A common route involves the reaction of an acyl chloride or anhydride with an azide salt, such as sodium azide or trimethylsilyl azide. wikipedia.orgorganic-chemistry.org
Direct Conversion with DPPA: A convenient one-pot procedure utilizes diphenylphosphoryl azide (DPPA). nih.govwikipedia.org In this method, a mixed anhydride of the carboxylic acid and phosphoric acid is formed, which then reacts with the azide anion to generate the acyl azide intermediate. nih.gov This approach avoids the isolation of potentially explosive acyl azide intermediates. nih.gov
From Acylhydrazines: Acyl azides can also be prepared by treating acylhydrazines with nitrous acid. wikipedia.org
Via Oxalyl Chloride: Another prevalent method is the treatment of a carboxylic acid with oxalyl chloride, followed by the addition of sodium azide in a one-pot reaction. nih.gov
The Schmidt reaction is a related process where a carboxylic acid reacts with hydrazoic acid under acidic conditions to form an amine, proceeding through an acyl azide intermediate. wikipedia.org
Chemo- and Stereoselective Synthetic Routes Towards Functionalized this compound Derivatives
To create a diverse array of functionalized this compound derivatives, chemists employ a range of selective synthetic reactions. These methods allow for the precise installation of various substituents on the thienopyridine core.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been successfully applied to functionalize halogenated thienopyridine precursors. For example, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate can be reacted with various (hetero)aryl boronic acids, pinacolboranes, or trifluoroborate salts under Suzuki-Miyaura conditions to yield 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com These reactions typically utilize a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂. mdpi.com This methodology demonstrates the feasibility of introducing diverse aryl and heteroaryl substituents onto the thienopyridine scaffold.
A representative Suzuki-Miyaura reaction is detailed below.
| Substrate | Coupling Partner | Catalyst | Product | Yield |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | (4-chlorophenyl)trifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 82% |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Potassium 3-furanylboronic acid | PdCl₂(dppf)·CH₂Cl₂ | Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | 52% |
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) provides a direct method for introducing nucleophiles onto the thienopyridine ring system, particularly when activated by electron-withdrawing groups or in the presence of a suitable leaving group like a halogen. The synthesis of certain bromo(methylthio)pyridines, which are precursors to thienopyridines, relies on a regiocontrolled SNAr reaction using sodium methanethiolate (NaSMe). researchgate.net The inherent reactivity of the thienopyridine nucleus, influenced by the positions of the nitrogen and sulfur atoms, dictates the feasibility and regioselectivity of SNAr reactions. This strategy is valuable for installing sulfur, oxygen, or nitrogen-based nucleophiles onto the core structure.
Functional Group Interconversions and Protective Group Chemistry
The synthesis of complex this compound derivatives often requires the manipulation of functional groups and the use of protecting groups to ensure selectivity. For instance, ester functionalities, commonly introduced during the initial synthesis, can be hydrolyzed to the corresponding carboxylic acid at a later stage. Amino groups might be protected, for example as a tert-butoxycarbonyl (Boc) derivative, to prevent unwanted side reactions during subsequent synthetic steps. nih.gov The conversion of a carboxylic acid to an acyl azide via the Curtius rearrangement is a prime example of a functional group interconversion that leads to amines, urethanes, or ureas. nih.govnih.gov The choice of reagents and reaction conditions is critical to selectively transform one functional group in the presence of others on the complex thienopyridine scaffold.
Chemical Reactivity and Derivatization Studies of Thieno 3,2 C Pyridine 7 Carboxylic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group at the 7-position is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives through reactions such as esterification, amidation, and reduction.
The conversion of the carboxylic acid moiety into esters and amides is a fundamental strategy in medicinal chemistry, often employed to modulate a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This approach is particularly relevant in prodrug design, where a biologically active compound is masked with a promoiety (like an ester or amide) to improve its pharmacokinetic profile.
Esterification is commonly achieved through methods like the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For pyridine (B92270) carboxylic acids, this reaction can be catalyzed by alkane sulfonic acids or by forming a strong acid salt of the pyridine carboxylic acid itself. google.comgoogle.com A variety of alcohols can be used, leading to a diverse range of esters. For instance, in the development of novel antiplatelet agents, amino acids have been introduced into thienopyridine scaffolds via ester linkages to create prodrugs that are readily hydrolyzed by esterases in the body to release the active compound. mdpi.com
Amidation, the reaction of the carboxylic acid with an amine to form an amide bond, is another key transformation. This can be accomplished using coupling reagents or by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. A one-pot synthesis using thionyl chloride has been shown to be effective for producing secondary and tertiary amides from carboxylic acids and amines, even with sterically hindered substrates. rsc.org These derivatizations can significantly alter the biological activity and targeting of the parent molecule.
Table 1: Examples of Esterification and Amidation Reactions This table is for illustrative purposes and shows potential derivatives based on common synthetic methods.
| Reaction Type | Reagents | Product Structure | Potential Application/Modulation |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ | Methyl thieno[3,2-c]pyridine-7-carboxylate | Increase lipophilicity, potential CNS penetration. |
| Esterification | L-Proline methyl ester, EDCI, DMAP | Amino acid ester prodrug | Improve oral bioavailability, enzymatic cleavage to active drug. mdpi.com |
| Amidation | Benzylamine, SOCl₂ | N-Benzyl-thieno[3,2-c]pyridine-7-carboxamide | Introduce new pharmacophoric groups, alter receptor binding. rsc.org |
| Amidation | Piperidine (B6355638), TiCp₂Cl₂ | (Thieno[3,2-c]pyridin-7-yl)(piperdin-1-yl)methanone | Modulate solubility and metabolic stability. researchgate.net |
The carboxylic acid group can be reduced to a primary alcohol, yielding (Thieno[3,2-c]pyridin-7-yl)methanol. This transformation typically requires strong reducing agents due to the low electrophilicity of the carboxyl carbon. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose. chemistrysteps.comlibretexts.org Borane (BH₃), often used as a THF complex, is also effective and can offer different selectivity compared to hydride reagents. chemistrysteps.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. chemistrysteps.comlibretexts.org
An aldehyde is formed as an intermediate during this reduction, but it is typically not isolated because it is more reactive than the starting carboxylic acid and is immediately reduced further to the alcohol. chemistrysteps.comlibretexts.org
The resulting primary alcohol is a valuable synthetic intermediate. It can undergo a variety of subsequent transformations, including:
Oxidation: The alcohol can be carefully oxidized back to the aldehyde or further to the carboxylic acid using appropriate oxidizing agents.
Conversion to Halides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding alkyl chloride or bromide, which are versatile substrates for nucleophilic substitution reactions.
Esterification/Etherification: The alcohol can be acylated to form esters or alkylated to form ethers, further expanding the library of accessible derivatives.
Table 2: Reduction of Carboxylic Acid Functionality
| Reducing Agent | Intermediate | Final Product | Notes |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde | Primary Alcohol | Requires excess reagent and an aqueous workup. chemistrysteps.com |
| Borane (BH₃•THF) | Boronic Ester | Primary Alcohol | A Lewis acid that coordinates to the carbonyl oxygen. chemistrysteps.com |
| Sodium Borohydride (NaBH₄) | No reaction | Carboxylic Acid | Not sufficiently reactive to reduce carboxylic acids. chemistrysteps.com |
| Samarium Diiodide (SmI₂) | Not applicable | 2-Methyl-pyridine (for 2-pyridinecarboxylic acid) | Can effect reduction of the carboxyl group, but not necessarily to the alcohol. clockss.org |
Reactions Involving the Thienopyridine Core
The fused thieno[3,2-c]pyridine (B143518) ring system possesses a distinct electronic character that dictates its reactivity towards various reagents. The pyridine ring is generally electron-deficient, while the thiophene (B33073) ring is electron-rich.
The distribution of electron density across the thienopyridine core governs the regioselectivity of aromatic substitution reactions.
Electrophilic Aromatic Substitution (SEAr): The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution preferentially occurs on the more electron-rich thiophene ring. abertay.ac.uk Studies on thieno[3,2-c]pyridines have shown that electrophilic attack, such as deuteration and nitration, occurs at the 3- and 2-positions of the thiophene ring. abertay.ac.uk The conditions for these reactions are often harsher than those required for benzene (B151609). abertay.ac.uk
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient pyridine ring is activated for nucleophilic attack, particularly at positions ortho and para to the nitrogen atom (the C4-position in this system). abertay.ac.ukstackexchange.com The stability of the anionic intermediate (Meisenheimer complex) is key, and intermediates where the negative charge can be delocalized onto the electronegative nitrogen atom are favored. stackexchange.com Halogen atoms located at these activated positions are especially good leaving groups and can be displaced by a variety of nucleophiles, including alkoxides, thiols, and amines. abertay.ac.uk
Table 3: Predicted Regioselectivity of Aromatic Substitution
| Reaction Type | Position(s) of Attack | Reasoning | Example Reaction |
|---|---|---|---|
| Electrophilic | C2, C3 (Thiophene ring) | Electron-rich nature of the thiophene ring. abertay.ac.uk | Nitration (HNO₃/H₂SO₄) |
| Nucleophilic | C4 (Pyridine ring) | Electron-deficient position para to ring nitrogen, allowing for charge stabilization. abertay.ac.ukstackexchange.com | Chichibabin Reaction (NaNH₂) |
The heteroatoms in the thienopyridine core are susceptible to oxidation. The nitrogen atom of the pyridine ring can be oxidized to an N-oxide, and the sulfur atom of the thiophene ring can be oxidized to an S-oxide (sulfoxide) or further to an S,S-dioxide (sulfone). nih.gov These oxidations can alter the electronic properties of the ring system and provide new avenues for functionalization.
The pyridine portion of the fused ring system can be reduced under various conditions. Catalytic hydrogenation is a common method for reducing aromatic nitrogen heterocycles. A notable example is the reduction of the pyridine ring to a piperidine ring using samarium diiodide (SmI₂) in the presence of water, demonstrating that the aromatic core can be saturated under specific reductive conditions. clockss.org This transformation from a flat, aromatic system to a three-dimensional saturated ring drastically alters the molecule's shape and properties.
Table 4: Oxidation and Reduction of the Thienopyridine Core
| Reaction Type | Reagent(s) | Product | Reference |
|---|---|---|---|
| Oxidation | m-CPBA | Thieno[3,2-c]pyridine N-oxide | Analogy from general pyridine chemistry. |
| Oxidation | H₂O₂ | Thieno[3,2-c]pyridine S-oxide/S,S-dioxide | nih.gov |
| Reduction | SmI₂, H₂O | Tetrahydrothieno[3,2-c]pyridine | clockss.org |
| Reduction | H₂, PtO₂ | Tetrahydrothieno[3,2-c]pyridine | Analogy from general pyridine chemistry. |
Annulation reactions, which involve the construction of a new ring onto an existing one, can be used to build more complex, polycyclic heteroaromatic systems from the thieno[3,2-c]pyridine scaffold. These reactions are valuable for creating novel molecular architectures.
One powerful approach is cycloaddition. For example, 6,7-dihydrothieno[3,2-c]pyridine (B124271) derivatives have been shown to undergo [3+2] cycloaddition reactions with 1,3-dipoles like nitrile oxides to form fused oxadiazole rings. thieme-connect.comresearchgate.net They can also participate in [2+2] Staudinger reactions to create fused β-lactam rings. thieme-connect.com
Furthermore, functional groups on the thienopyridine core can be used as starting points to build additional heterocyclic rings. For instance, ortho-amino ester or ortho-aminonitrile derivatives of thienopyridines can be cyclized to form fused pyrimidine (B1678525) or triazine rings, leading to tetracyclic systems like pyridothienopyrimidines and pyridothienotriazines. tandfonline.com These strategies significantly expand the structural diversity achievable from the basic thienopyridine template.
Table 5: Annulation Reactions for Polycyclic System Synthesis
| Reaction Type | Reactant(s) | Resulting Fused Ring | Reference |
|---|---|---|---|
| [3+2] Dipolar Cycloaddition | 6,7-dihydrothieno[3,2-c]pyridine, Nitrile Oxide | Oxadiazole | thieme-connect.comresearchgate.net |
| [2+2] Staudinger Reaction | 6,7-dihydrothieno[3,2-c]pyridine, Ketenes | β-Lactam | thieme-connect.com |
| Condensation/Cyclization | Aminothienopyridine derivative, Ac₂O | Pyrimidine | tandfonline.com |
| Condensation/Cyclization | Aminothienopyridine derivative, CS₂ | Thiazine | tandfonline.com |
Diversification Strategies for Thieno[3,2-c]pyridine-7-carboxylic Acid Derivatives
The thieno[3,2-c]pyridine scaffold is a significant heterocyclic system that serves as a core structure in various pharmacologically active compounds. The strategic diversification of its derivatives is a key focus in medicinal chemistry to explore and optimize their biological activities. This involves the introduction of various functional groups onto the bicyclic core, exploration of its isomers, and the construction of more complex condensed heterocyclic systems.
Introduction of Varied Substituents on the Thiophene and Pyridine Moieties
The functionalization of the thieno[3,2-c]pyridine ring system is a crucial strategy for modulating the physicochemical and pharmacological properties of its derivatives. Synthetic methodologies have been developed to introduce a wide array of substituents onto both the thiophene and pyridine rings.
Research into the structure-activity relationships of thienopyridine derivatives has demonstrated that the nature and position of substituents significantly influence their biological efficacy. For instance, in the isomeric thieno[2,3-b]pyridinone series, the introduction of halogens (chlorine or bromine) near the sulfur atom in the thiophene ring, along with short alkyl chains at other positions, resulted in compounds with high affinity for the N-methyl-D-aspartate (NMDA) receptor. researchgate.net This highlights the importance of targeted substitutions on the thiophene moiety.
Systematic studies on 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have explored the introduction of various groups at the 2-position of the thiophene ring and the 6-position of the pyridine ring. nih.gov These modifications were guided by the structure-activity relationship data from isosteric tetrahydroisoquinolines. nih.gov This approach, which involves replacing a benzene ring with a thiophene ring (bioisosteric replacement), has led to the development of potent and selective inhibitors of human phenylethanolamine N-methyltransferase (hPNMT). nih.gov
The following table summarizes examples of substituents introduced onto the tetrahydrothieno[3,2-c]pyridine core and their intended purpose.
| Position of Substitution | Substituent | Rationale / Purpose |
| 2-position (Thiophene) | Nitro, Cyano, Methyl, Acetyl, Carboxamide, Bromo | To investigate the electronic and steric effects on biological activity. nih.gov |
| 5-position (Pyridine) | Alkyl chains appended to various imide rings | To develop new arylpiperazine derivatives with potential antipsychotic activity. nih.gov |
| 6-position (Pyridine) | Methyl, Trifluoromethyl | To determine the effect of substitution on amine pKa and its influence on receptor affinity. nih.gov |
Synthetic routes to achieve these substitutions often involve multi-step processes starting from appropriately substituted thiophenes or by direct modification of the thieno[3,2-c]pyridine nucleus. nih.gov For example, the Pictet-Spengler reaction has been utilized to construct the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) ring system, which can then be further functionalized. nih.gov
Exploration of Positional Isomers and Their Synthetic Accessibility
The fusion of a thiophene ring to a pyridine ring can result in six distinct positional isomers, each with a unique spatial arrangement of the sulfur and nitrogen atoms. researchgate.netresearchgate.net These isomers are:
thieno[2,3-b]pyridine (B153569)
thieno[3,2-b]pyridine (B153574)
thieno[2,3-c]pyridine (B153571)
thieno[3,2-c]pyridine
thieno[3,4-b]pyridine
thieno[3,4-c]pyridine (B8695171)
The thieno[3,2-c]pyridine and thieno[2,3-c]pyridine isomers, in particular, have been used as key intermediates in the synthesis of numerous derivatives for chemical and pharmaceutical applications. google.com The synthetic accessibility of these isomers is a critical factor, as it dictates the feasibility of producing their derivatives on a larger scale. Historically, syntheses often resulted in low yields, making the compounds costly. google.com
A significant advancement in the synthesis of thieno[3,2-c]pyridine and its [2,3-c] isomer involves the cyclization of N-(thienyl)methyl-N-[2,2-(dialkoxy)]ethyl-p-toluene sulfonamides. google.com This process provides a more efficient and cost-effective route to these important heterocyclic cores. google.com The choice of the starting material, specifically the substitution pattern on the thiophene ring, dictates which isomer is formed.
The table below outlines the key starting materials for the synthesis of thieno[3,2-c]pyridine and its [2,3-c] isomer via this cyclization method.
| Target Isomer | Key Starting Material |
| Thieno[3,2-c]pyridine | N-(3-thienyl)methyl-N-[2,2-(OR)₂]ethyl-p-toluene sulfonamide google.com |
| Thieno[2,3-c]pyridine | N-(2-thienyl)methyl-N-[2,2-(OR)₂]ethyl-p-toluene sulfonamide google.com |
This regioselective synthesis, starting from either 3-thienaldehyde or 2-thienaldehyde respectively, allows for controlled access to a specific positional isomer, which is crucial for developing isomer-specific therapeutic agents. google.com The biological activity can vary significantly between isomers; for example, in a study on thienopyridinone isomers as NMDA receptor antagonists, the thieno[2,3-b]pyridinone showed the highest potency. researchgate.net
Formation of Condensed Thienopyridines and Related Heterocycles
Further diversification of the thieno[3,2-c]pyridine scaffold can be achieved by annulating additional heterocyclic rings to form more complex, condensed systems. This strategy has led to the discovery of novel chemical entities with a wide range of biological activities. The thienopyridine core serves as a versatile building block for constructing polycyclic structures.
One common approach is the fusion of a pyrimidine ring to the thienopyridine nucleus, resulting in thienopyridopyrimidines. For example, derivatives of thieno[3,2-d]pyrimidine (B1254671) have been synthesized and investigated for their potential as antimicrobial agents. researchgate.net The synthesis of these condensed systems often involves cyclocondensation reactions starting from a functionalized thienopyridine. A general strategy for creating thieno[3,2-d]pyrimidine-6-carboxamides involves the lithiation of 4-chlorothieno[3,2-d]pyrimidine (B95853) followed by carboxylation to create a key carboxylic acid intermediate. acs.org
Similarly, the synthesis of imidazo[1,5-ɑ]thieno[2,3-c]pyridine derivatives has been achieved through a transannulation mechanism from a thieno[2,3-c]pyridine precursor. nih.govd-nb.info This demonstrates how the inherent reactivity of the thienopyridine system can be harnessed to construct fused imidazole (B134444) rings.
The following table presents examples of condensed heterocyclic systems derived from thienopyridines.
| Starting Thienopyridine Isomer | Fused Heterocycle | Resulting Condensed System | Synthetic Approach |
| Thieno[3,2-c]pyridine (or related) | Pyrimidine | Thienopyridopyrimidine | Cyclocondensation reactions researchgate.netresearchgate.net |
| Thieno[2,3-c]pyridine | Imidazole | Imidazo[1,5-ɑ]thieno[2,3-c]pyridine | Transannulation of a triazole intermediate nih.govd-nb.info |
| Thieno[2,3-b]pyridine | Pyrimidine | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | Cyclocondensation of 2-carbethoxy-3-aminothieno[2,3-b]pyridines with isothiocyanates researchgate.net |
These synthetic strategies expand the chemical space accessible from thieno[3,2-c]pyridine and its isomers, providing a rich source of novel compounds for drug discovery programs. nih.gov The resulting condensed heterocycles often exhibit unique pharmacological profiles due to their rigid, polycyclic structures which can facilitate specific interactions with biological targets.
Comprehensive Spectroscopic and Structural Characterization of Thieno 3,2 C Pyridine 7 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of thieno[3,2-c]pyridine (B143518) derivatives. Analysis of ¹H and ¹³C NMR spectra, complemented by 2D NMR experiments, allows for the precise assignment of all proton and carbon signals, confirming the connectivity and chemical environment of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectra of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) derivatives exhibit characteristic signals for the protons on both the thiophene (B33073) and the saturated pyridine (B92270) rings. For instance, in ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate, the lone proton on the thiophene ring (H3) typically appears as a singlet in the aromatic region. rsc.org The protons of the tetrahydro-pyridine ring appear as multiplets or triplets in the aliphatic region. The methylene (B1212753) groups adjacent to the nitrogen (at positions 4 and 7) and the other methylene group (at position 6) can be distinguished by their chemical shifts and coupling patterns.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For derivatives of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate core, the carbonyl carbon of the ester group is typically observed downfield. The quaternary and protonated carbons of the thiophene ring can be distinguished, as can the individual carbons of the saturated pyridine ring. unimi.it
Below are representative NMR data for derivatives of the tetrahydrothieno[3,2-c]pyridine core.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H3 (thiophene) | 7.44 | s (singlet) | - |
| OCH₂ (ethyl ester) | 4.31 | q (quartet) | 7.1 |
| H7 (pyridine) | 3.95 | s (singlet) | - |
| NH (pyridine) | 3.57 | s (singlet) | - |
| H4 (pyridine) | 3.21 | t (triplet) | 5.8 |
| H6 (pyridine) | 2.87 | t (triplet) | 5.7 |
| CH₃ (ethyl ester) | 1.35 | t (triplet) | 7.1 |
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | 165.9 |
| C2 | 160.7 |
| C3a | 131.2 |
| C7a | 114.0 |
| C3 | 103.4 |
| OCH₂ (ester) | 59.5 |
| CH₂ (N-substituent) | 61.2 |
| C7 | 51.3 |
| C5 | 50.2 |
| C4 | 27.3 |
| CH₃ (ester) | 14.5 |
Note: Data in the second table is for Ethyl 2-Amino-6-(4-fluorobenzyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, an isomer, presented to illustrate typical chemical shifts for the saturated ring system.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in confirming assignments. COSY spectra establish proton-proton coupling networks, for instance, confirming the connectivity between the H4, H6, and H7 protons of the pyridine ring. HSQC spectra correlate proton signals with their directly attached carbon atoms, providing definitive C-H assignments.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental formula of Thieno[3,2-c]pyridine-7-carboxylic acid and its derivatives. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.
Electrospray ionization (ESI) is a common soft ionization technique used for these compounds, typically showing a strong signal for the protonated molecule [M+H]⁺. rsc.org For ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate, the [M+H]⁺ ion is observed at an m/z of 212.0. rsc.org
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which can provide valuable structural information. For instance, the fragmentation of Ticlopidine, a well-known derivative of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, has been studied. Upon collision-induced dissociation, the protonated molecule (m/z 264) primarily loses the chlorobenzyl group, leading to a major fragment ion corresponding to the tetrahydrothienopyridine core (m/z 138). researchgate.netnih.gov This fragmentation pathway is characteristic and helps confirm the identity of the core heterocyclic structure.
| Compound | Ionization Mode | Observed Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|---|
| Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate | ESI | 212.0 | Not Reported | rsc.org |
| Ticlopidine | ESI | 264.0 | 138 (Loss of C₇H₆Cl) | researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the spectrum would be dominated by characteristic absorptions for the carboxylic acid and the aromatic rings.
For the tetrahydro derivatives, the key functional groups are the carboxylic acid (or ester), the secondary amine of the pyridine ring, the C-H bonds of the saturated rings, and the C-S bond of the thiophene ring.
The most prominent IR absorptions expected for a tetrahydrothieno[3,2-c]pyridine-carboxylic acid are:
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band typically in the range of 3300-2500 cm⁻¹. This broadness is due to hydrogen bonding. libretexts.orgspectroscopyonline.com
C-H Stretch (Aliphatic): Medium to strong absorptions just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ region, corresponding to the sp³ C-H bonds in the tetrahydro-pyridine ring. ucla.edu
C=O Stretch (Carbonyl): A very strong and sharp absorption between 1760-1690 cm⁻¹. For a carboxylic acid dimer, this peak is often found around 1710 cm⁻¹. libretexts.orgspectroscopyonline.com
N-H Stretch (Secondary Amine): A moderate absorption in the 3500-3300 cm⁻¹ region, which may sometimes be obscured by the broad O-H stretch.
C-O Stretch (Carboxylic Acid): A strong absorption in the 1320-1210 cm⁻¹ region. libretexts.org
O-H Bend (Carboxylic Acid): A broad, medium-intensity peak around 950-910 cm⁻¹. libretexts.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, very broad |
| Aliphatic CH₂ | C-H Stretch | 2950 - 2850 | Medium to Strong |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, sharp |
| Secondary Amine | N-H Stretch | 3500 - 3300 | Medium |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |
| Carboxylic Acid | O-H Bend | 950 - 910 | Medium, broad |
X-ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing.
While crystal structures for various thienopyridine isomers and related fused heterocyclic systems have been reported, a specific single-crystal X-ray diffraction analysis for this compound or its simple derivatives was not found in the surveyed literature. Such an analysis would be invaluable to confirm the planarity of the aromatic system and to understand the intermolecular hydrogen-bonding network formed by the carboxylic acid and pyridine nitrogen atoms in the crystal lattice.
For related systems, studies have shown that the thienopyridine ring system is essentially planar, and crystal packing is often dominated by hydrogen bonds and π–π stacking interactions. researchgate.net A future crystallographic study on the title compound would provide crucial insights into its solid-state conformation and supramolecular assembly.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a pure compound. unipd.it The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula to verify the compound's elemental composition and purity.
For the parent compound, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid, the molecular formula is C₈H₉NO₂S. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. This analytical method is a standard procedure for the characterization of newly synthesized compounds. researchgate.net
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 8 | 96.088 | 52.44% |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.95% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.65% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 17.46% |
| Sulfur (S) | 32.06 | 1 | 32.060 | 17.50% |
| Total | - | - | 183.225 | 100.00% |
Computational Chemistry and Molecular Modeling of Thieno 3,2 C Pyridine 7 Carboxylic Acid Derivatives
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity (pKa) Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of thieno[3,2-c]pyridine-7-carboxylic acid derivatives. Methods like Density Functional Theory (DFT) and semi-empirical methods such as MNDO are employed to elucidate the electronic structure, reactivity, and acidity of these compounds. researchgate.netmdpi.com
Electronic Structure and Reactivity: Calculations can determine the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential maps. researchgate.net This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack, thereby explaining the regioselectivity of chemical reactions. For instance, a quantum-chemical study on the related thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester showed that complexation with a Lewis acid like AlCl₃ significantly alters the electron density distribution, which in turn governs the selectivity of Friedel-Crafts acylation. researchgate.net Such studies reveal that reactivity depends more on the electron density distribution in intermediate complexes than on the structural parameters of the isolated molecule. researchgate.net
Acidity (pKa) Prediction: The acidity of the carboxylic acid group (pKa) is a critical parameter influencing a molecule's solubility, absorption, and ability to interact with biological targets. Quantum chemical methods can predict pKa values by calculating the Gibbs free energy change associated with deprotonation. While specific studies on this compound are not prevalent, the principles are well-established. The calculations would model the molecule in both its protonated and deprotonated states, often including solvent effects, to derive a theoretically sound pKa value that can guide the design of derivatives with optimal pharmacokinetic profiles.
Molecular Docking Studies for Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely applied to thieno-pyridine and related scaffolds to understand their mechanism of action and to screen for potential inhibitors against various diseases. nih.govnih.gov
Docking studies on derivatives of the closely related thieno[2,3-b]pyridine (B153569) and thieno[3,2-d]pyrimidine (B1254671) scaffolds have identified inhibitors for several key protein targets, including:
Protein Kinases (e.g., PIM-1): Thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of PIM-1 kinase, a target in cancer therapy. nih.gov Docking simulations revealed key interactions within the ATP-binding pocket, guiding the design of compounds with IC₅₀ values in the nanomolar range. nih.gov
Heat Shock Protein 90 (Hsp90): Thieno[2,3-c]pyridine (B153571) derivatives have been investigated as Hsp90 inhibitors, another important anticancer target. nih.gov In silico analysis helps to understand the binding modes of these compounds within the N-terminal ATP-binding site of Hsp90. nih.gov
DNA Gyrase: Thieno[3,2-d]pyrimidine derivatives have shown promise as antimicrobial agents by targeting the DNA gyrase B subunit. researchgate.net Docking studies identified crucial hydrogen bond interactions with residues like ASN46 and THR165, as well as hydrophobic interactions, which are key to their inhibitory activity. researchgate.net
Lysine-Specific Demethylase 1 (LSD1): A series of thieno[3,2-b]pyrrole-5-carboxamide derivatives were studied as LSD1 inhibitors, revealing important binding interactions that inform structure-activity relationships. nih.gov
These studies typically report binding affinity scores (in kcal/mol) and detail the specific amino acid residues involved in hydrogen bonding, hydrophobic contacts, and π-π stacking interactions.
| Derivative Scaffold | Target Protein | Key Interacting Residues | Binding Affinity (kcal/mol) |
| Thieno[3,2-d]pyrimidine | DNA Gyrase B | THR165, ASN46, ILE78, PRO79 | -6.8 to -8.2 researchgate.net |
| Spiro[indole-pyridine] | PqsR (P. aeruginosa) | Not specified | -5.8 to -8.2 mdpi.com |
| Thieno[2,3-b]pyridine | PIM-1 Kinase | Not specified | Not specified nih.gov |
| Thieno[3,2-b]pyrrole | LSD1 | Asn535 | Not specified rsc.org |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of the ligand and the stability of its interactions with the target over time.
MD simulations have been used to refine the docking poses of thieno[3,2-b]pyrrole-5-carboxamide derivatives with the LSD1 enzyme. rsc.org These simulations, often run for nanoseconds, monitor the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex. They can confirm that key interactions observed in docking, such as hydrogen bonds with crucial residues like Asn535, are maintained throughout the simulation, providing stronger evidence for the proposed binding mode. rsc.org Such studies are critical for validating docking results and understanding the dynamic nature of the binding event, which can be crucial for designing inhibitors with improved residence time and efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of compounds with their biological activity. For thieno-pyridine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied.
In a study on thieno[3,2-b]pyrrole-5-carboxamide inhibitors of LSD1, robust 3D-QSAR models were developed. nih.govrsc.org These models are validated statistically to ensure their predictive power.
| QSAR Model | q² | r² | r²_pred |
| CoMFA | 0.783 | 0.944 | 0.851 rsc.org |
| CoMSIA | 0.728 | 0.982 | 0.814 rsc.org |
The output of these models includes contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. For example, CoMFA maps highlight areas where steric bulk is favored or disfavored, while CoMSIA maps can indicate favorable regions for hydrophobic, electrostatic, and hydrogen-bond donor/acceptor properties. nih.gov These maps provide clear, actionable design principles for medicinal chemists to guide the synthesis of new, more potent derivatives. nih.gov
Pharmacophore Modeling for De Novo Ligand Design and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. The thieno[3,2-c]pyridine (B143518) ring system serves as a key pharmacophoric scaffold. acs.org
The insights gained from molecular docking and QSAR studies on related thieno-pyridine derivatives are instrumental in developing pharmacophore models. mdpi.comuran.ua For example, the consistent observation of a hydrogen bond with a specific backbone amide in a kinase hinge region, combined with a hydrophobic group occupying a nearby pocket, would form the basis of a pharmacophore model.
These models can then be used in two primary ways:
Virtual Screening: To rapidly search large databases of chemical compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active.
De Novo Design: To design entirely new molecules by linking chemical fragments that fit the pharmacophoric constraints, potentially leading to novel and patentable chemical entities.
The combination of pharmacophore fragments from thieno[2,3-d]pyrimidine-4-carboxylic acids with other moieties has been used to construct combinatorial libraries for screening, demonstrating the practical application of this concept. uran.ua
Preclinical Pharmacological Investigations of Thieno 3,2 C Pyridine 7 Carboxylic Acid Derivatives
In Vitro Biological Activity Screening Assays
Anti-inflammatory Properties via Cytokine and Enzyme Inhibition
Derivatives of the thienopyrimidine scaffold, a class of compounds structurally related to thienopyridines, have demonstrated significant anti-inflammatory potential through the modulation of key inflammatory pathways. Research has focused on their ability to inhibit pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and 15-lipoxygenase (15-LOX), as well as to suppress the production of inflammatory mediators in activated macrophages. nih.govderpharmachemica.com
A study on a series of thieno[2,3-d]pyrimidine (B153573) derivatives revealed compounds with potent, multi-targeted anti-inflammatory effects. Certain derivatives were identified as highly selective COX-2 inhibitors. For instance, an ester derivative (Compound 4 in the study) showed a COX-2 inhibitory activity (IC50 = 0.11 µM) and a selectivity index (SI=137.37) approximately 28 times more selective than the reference drug diclofenac. nih.gov Another compound from the same series, which also showed the highest 15-LOX inhibitory effect (IC50 = 1.17 µM), demonstrated a greater potency in reducing nitric oxide (NO) production (IC50 = 7.77 µM) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages than both celecoxib (B62257) and diclofenac. nih.gov Furthermore, these compounds were effective in inhibiting the release of pro-inflammatory cytokines, with some derivatives showing more potent reduction of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) levels than diclofenac. nih.gov
These findings highlight the potential of the thienopyrimidine core, and by extension related thienopyridine structures, to serve as a foundation for developing multi-targeted anti-inflammatory agents that can simultaneously inhibit key enzymes and cytokine production in the inflammatory cascade. nih.govnih.gov
| Compound ID (from source) | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Ester 4 | COX-2 Inhibition | 0.11 µM | nih.gov |
| Compound 6o | 15-LOX Inhibition | 1.17 µM | nih.gov |
| Compound 6o | NO Production | 7.77 µM | nih.gov |
| Compound 6o | TNF-α Inhibition | 11.27 µM | nih.gov |
Antimicrobial (Antibacterial and Antiviral) Efficacy
Antibacterial Activity Thienopyridine and thienopyrimidine derivatives have been investigated for their efficacy against a range of bacterial pathogens. Studies on thieno[2,3-d]pyrimidinediones have identified compounds with significant activity against multi-drug resistant Gram-positive organisms. nih.gov Notably, certain derivatives demonstrated potent activity with Minimum Inhibitory Concentration (MIC) values in the 2–16 mg/L range against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). The activity against Gram-negative bacteria was generally weaker. nih.gov Other studies have also confirmed the broad-spectrum antibacterial potential of various compounds containing the thienopyridine framework. researchgate.netekb.eg
Antiviral Activity The thienopyridine scaffold has also proven to be a versatile template for the development of antiviral agents. Research has demonstrated the efficacy of these derivatives against several distinct viruses:
Human Immunodeficiency Virus (HIV): A patent application has described a series of novel thieno[2,3-b]pyridine (B153569) derivatives that possess HIV replication inhibiting properties, highlighting their potential as new antiretroviral agents. google.com
Herpesviruses: A new class of non-nucleoside antivirals, 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides, has been reported to show remarkable potency against a broad spectrum of herpesvirus DNA polymerases, including human cytomegalovirus (HCMV). researchgate.net Another study synthesized 4-(phenylamino)thieno[2,3-b]pyridine derivatives and tested them against Herpes Simplex Virus type 1 (HSV-1), with one compound showing 86% inhibition at a concentration of 50 µM. researchgate.net
Mayaro Virus (MAYV): New derivatives of thieno[2,3-b]pyridine were evaluated for their effect on MAYV, an arthropod-borne alphavirus. All tested derivatives were able to effectively reduce viral production at non-toxic concentrations in Vero cells, with one compound demonstrating a strong effect at both early and late stages of viral replication. nih.gov
| Compound Class | Virus Target | Observed Effect | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridines | HIV | Inhibition of viral replication | google.com |
| 4-(Phenylamino)thieno[2,3-b]pyridines | HSV-1 | 86% inhibition at 50 µM | researchgate.net |
| 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides | HCMV | Potent inhibition of DNA polymerase | researchgate.net |
| Thieno[2,3-b]pyridines | Mayaro Virus | Reduction of viral production in Vero cells | nih.gov |
Antitumor and Antiproliferative Activities in Cancer Cell Lines
The thienopyridine scaffold and its analogues are well-explored for their anticancer properties, demonstrating potent antiproliferative activity against a wide range of human cancer cell lines. researchgate.netnih.gov
One study detailed the synthesis and screening of thieno[2,3-c]pyridine (B153571) derivatives against a panel of four cell lines: MCF-7 and T47D (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer). nih.gov A thiomorpholine-substituted hybrid compound from this series showed the highest percentage of growth inhibition (95.33%) against MCF-7 cells at a 100 µM concentration, comparable to the standard drug cisplatin. nih.gov Other derivatives also displayed good inhibition against T47D breast cancer cells. nih.gov
Similarly, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. One compound exhibited a potent antiproliferative effect against the MCF-7 cell line with an IC50 value of 4.3 ± 0.11 µg/mL. nih.gov Another study on 2-amino-3-carboxamido-thieno[2,3-b]pyridines reported excellent anti-proliferative activity against human cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231. nih.gov
| Compound Class | Cancer Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Thieno[2,3-c]pyridine derivative (6i) | MCF-7 (Breast) | % Growth Inhibition | 95.33% at 100 µM | nih.gov |
| Thieno[2,3-c]pyridine derivative (6a) | T47D (Breast) | % Growth Inhibition | 88.08% at 100 µM | nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidine (Cmpd 2) | MCF-7 (Breast) | IC50 | 4.3 µg/mL | nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidine (Cmpd 2) | MDA-MB-231 (Breast) | IC50 | 18.28 µg/mL | nih.gov |
Modulation of Ion Channels, particularly Potassium Channels
Derivatives of the thieno[3,2-c]pyridine (B143518) scaffold have been identified as potent modulators of voltage-gated potassium channels, specifically the Kv7 (KCNQ) family. nih.gov These channels are crucial for regulating neuronal excitability, and their modulation is a therapeutic strategy for conditions like epilepsy and neuropathic pain.
In a study evaluating small molecule modulators, a specific thieno[3,2-c]pyridine derivative (referred to as compound 135) was found to be a highly potent activator of Kv7 channels. In a Rubidium (Rb+) efflux assay, this compound exhibited an EC50 value of 0.02 µM, demonstrating a 17-fold higher potency than the reference compound retigabine (B32265) (RTG), which had an EC50 of 0.35 µM. nih.gov Structure-activity relationship studies within this series showed that the introduction of electron-withdrawing groups onto the derivative structure significantly decreased its activity. nih.gov This high potency identifies the thieno[3,2-c]pyridine core as a promising scaffold for developing novel and powerful potassium channel openers.
Kinase Inhibition Profiles (e.g., KDR, FGFR, VEGFR-2)
The inhibition of protein kinases is a cornerstone of modern cancer therapy, and thienopyridine derivatives have emerged as potent inhibitors of several key kinases involved in tumor angiogenesis and proliferation, particularly Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2, also known as KDR) and Fibroblast Growth Factor Receptor (FGFR). nih.govnih.govnih.gov
VEGFR-2/KDR Inhibition: Several studies have reported on thienopyridine and thienopyrimidine derivatives as effective VEGFR-2 inhibitors. A study on thieno[2,3-d]pyrimidine-based compounds identified a derivative (Compound 17f) with high activity against VEGFR-2, showing an IC50 value of 0.23 ± 0.03 µM, which was equivalent to the reference inhibitor sorafenib. nih.gov Another investigation identified a thieno[3,2-b]pyridine (B153574) derivative, LCB03-0110, as a potent angiogenesis inhibitor that targets VEGFR-2 signaling in endothelial and cancer cells. nih.gov This compound was shown to inhibit VEGFR-2 kinase activity by binding to its ATP-binding site. nih.gov Families of thieno[3,2-b]pyridine based inhibitors have been designed that show IC50 values in the low nanomolar range against both c-Met and VEGFR2. nih.gov
FGFR Inhibition: The thienopyrimidine scaffold has also been utilized to develop inhibitors of FGFR. A series of C-2 substituted 3H-thieno[2,3-d]pyrimidin-4-one derivatives were designed and synthesized as novel FGFR1 inhibitors. One of the most promising compounds, L11, demonstrated remarkable FGFR1 inhibitory activity (79.93% inhibition at 10 µM) and potent anti-proliferative effects in cancer cell lines that overexpress FGFR1, with IC50 values as low as 2.1 µM. nih.gov
| Compound Class | Kinase Target | Activity (IC50) | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine (Cmpd 17f) | VEGFR-2 | 0.23 µM | nih.gov |
| Thieno[3,2-b]pyridine (LCB03-0110) | VEGFR-2 | Potent Inhibition | nih.gov |
| Thieno[2,3-d]pyrimidin-4-one (L11) | FGFR1 | 79.93% inhibition at 10 µM | nih.gov |
Phosphodiesterase (PDE) Inhibition, with Emphasis on PDE7
Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. PDE7, which specifically hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), is a therapeutic target for inflammatory and neurological disorders. stonybrook.edufrontiersin.org Research has led to the discovery of thieno[3,2-d]pyrimidin-4(3H)-one derivatives as a novel and potent series of PDE7 inhibitors. acs.org
Starting from hit compounds identified from a chemical library, structural modifications led to the identification of a 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivative with a substantial increase in PDE7 inhibitory activity. acs.org The design was guided by structure-activity relationships which indicated that a bulky cycloalkyl group at the 2-position of the thienopyrimidinone core provided a better fit in the hydrophobic binding subpocket of the enzyme, resulting in enhanced activity. This work identifies the thienopyrimidine scaffold as a promising starting point for the development of selective and potent PDE7 inhibitors. acs.org
Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptors (mGlu5)
Research into the allosteric modulation of metabotropic glutamate receptor 5 (mGlu5) has identified derivatives of the related thieno[3,2-b]pyridine scaffold as potent negative allosteric modulators (NAMs). nih.gov The mGlu5 receptor, a G-protein-coupled receptor, plays a crucial role in modulating synaptic plasticity and is a target for treating various central nervous system (CNS) disorders. nih.gov Allosteric modulators, which bind to a site distinct from the orthosteric glutamate-binding site, offer improved subtype selectivity. nih.govresearchgate.net
Structure-activity relationship (SAR) studies have led to the discovery of novel thieno[3,2-b]pyridine-5-carboxamide derivatives as highly potent mGlu5 NAMs. nih.govnih.gov For instance, researchers identified compounds with half-maximal inhibitory concentrations (IC50) below 80 nM. nih.gov These efforts involved replacing core structures of earlier picolinamide-based compounds with the thieno[3,2-b]pyridine core, resulting in potent and brain-penetrant molecules with improved oral bioavailability in rats. nih.govresearchgate.net One notable compound, 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamide, demonstrated promising mGlu5 potency with an IC50 of 110 nM and was found to be centrally penetrant. nih.gov These findings highlight the potential of the thienopyridine scaffold in developing selective modulators for CNS targets like mGlu5. nih.gov
| Compound Class | Target | Activity | Key Findings | Citations |
|---|---|---|---|---|
| Thieno[3,2-b]pyridine-5-carboxamide derivatives | mGlu5 | Negative Allosteric Modulator (NAM) | Identified potent NAMs (IC50 < 80 nM) with good brain penetration and oral bioavailability in rats. | nih.govresearchgate.net |
| 7-alkoxy-thieno[3,2-b]pyridine-5-carboxamides | mGlu5 | Negative Allosteric Modulator (NAM) | Compound showed promising potency (IC50 = 110 nM) and central nervous system penetration. | nih.gov |
Antiplatelet and Anticoagulant Activities
The thieno[3,2-c]pyridine class of compounds is well-established for its antiplatelet activity, with clinically approved drugs such as clopidogrel (B1663587) and prasugrel (B1678051) belonging to this family. nih.govlookchem.com These agents function as antagonists of the P2Y12 receptor, a key receptor in adenosine diphosphate (B83284) (ADP)-mediated platelet activation and aggregation. nih.govfiocruz.br Inhibition of this receptor is a critical strategy for preventing thrombotic events in patients with acute coronary syndromes or those at risk of stroke. nih.govfiocruz.br
Preclinical research has continued to explore novel derivatives to improve efficacy and overcome limitations of existing drugs. lookchem.com For example, studies on a series of tetrahydrothieno[3,2-c]pyridine-2-carboxamide analogs identified 4-fluorophenyl amide derivatives as being highly active, with potency comparable to or greater than prasugrel in in vitro antiplatelet assays. researchgate.net Research on the related thieno[2,3-b]pyridine isomer has also yielded potent antiplatelet agents, with some derivatives showing greater in vitro activity than clopidogrel and demonstrating synergy with aspirin. nih.gov These compounds effectively inhibit ADP-induced platelet activation and aggregation. nih.govfiocruz.br
| Compound Class | Mechanism of Action | Key Findings | Citations |
|---|---|---|---|
| Thieno[3,2-c]pyridines (e.g., Clopidogrel, Prasugrel) | P2Y12 receptor antagonist | Clinically used antiplatelet agents for preventing thrombotic events. | nih.govlookchem.comfiocruz.br |
| Tetrahydrothieno[3,2-c]pyridine-2-carboxamide analogs | P2Y12 receptor antagonist | 4-Fluorophenyl amide derivatives showed high in vitro antiplatelet activity, comparable to prasugrel. | researchgate.net |
| Thieno[2,3-b]pyridine derivatives | P2Y12 receptor inhibitor | Demonstrated potent inhibition of platelet activation and aggregation, with some compounds more active than clopidogrel in vitro. | nih.gov |
Enzyme Inhibitory Assays (e.g., Protein Tyrosine Phosphatase 1B, COX-2, iNOS, PGE2)
Derivatives of various thienopyridine isomers have been evaluated for their ability to inhibit a range of enzymes implicated in disease. While specific data on Thieno[3,2-c]pyridine-7-carboxylic acid derivatives against Protein Tyrosine Phosphatase 1B (PTP1B), inducible nitric oxide synthase (iNOS), or prostaglandin (B15479496) E2 (PGE2) is limited, studies on related scaffolds have shown significant inhibitory activities.
For instance, certain thieno[2,3-b]pyridine derivatives have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the eicosanoid biosynthesis pathway involved in inflammation. researchgate.net Some of these compounds exhibited moderate COX-2 inhibitory activity (IC50 = 321.5 nM) and potent 5-LOX inhibition (IC50 = 77.37 nM). researchgate.net These derivatives also effectively suppressed the production of nitric oxide (NO) and PGE2 in lipopolysaccharide-induced macrophages. researchgate.net Furthermore, the thieno[3,2-d]pyrimidine (B1254671) scaffold has been explored for anticancer applications, leading to the development of potent and highly selective inhibitors of cyclin-dependent kinase 7 (CDK7), an enzyme involved in cell cycle regulation and transcription. nih.gov
In Vivo Efficacy Studies in Established Preclinical Disease Models
Assessment in Models of Inflammatory and Autoimmune Diseases
The anti-inflammatory potential of thienopyridine derivatives observed in vitro has been substantiated through in vivo studies. Novel thieno[2,3-b]pyridine derivatives have demonstrated significant anti-inflammatory activity in a xylene-induced mouse model of auricular edema. researchgate.net The efficacy of these compounds in reducing inflammation in established animal models underscores their potential as therapeutic agents for inflammatory conditions. researchgate.net The mechanism is believed to be linked to their ability to inhibit enzymes like COX-2 and 5-LOX, thereby reducing the production of pro-inflammatory mediators. researchgate.net
Evaluation in Animal Models of Cancer and Tumor Growth
The anticancer properties of thienopyridine derivatives have been investigated across various isomers. Thieno[2,3-c]pyridine hybrids have shown concentration-dependent growth inhibition against several human cancer cell lines, including breast (MCF7, T47D), head and neck (HSC3), and colorectal (RKO) cancer. nih.gov One thiomorpholine-substituted compound exhibited 95.33% growth inhibition in MCF7 cells, comparable to the standard drug cisplatin. nih.gov
Similarly, derivatives of thieno[2,3-b]pyridine have shown antiproliferative activity against a range of human cancer cell lines. nih.gov A specific thieno[2,3-b]pyridine compound was cytotoxic to breast cancer cell lines (MDA-MB-231 and MCF-7) and was found to significantly lower the cancer stem cell fraction in the MDA-MB-231 line. nih.gov In vivo validation for a thieno[3,2-d]pyrimidine derivative, a potent CDK7 inhibitor, demonstrated strong efficacy in a triple-negative breast cancer cell line-derived xenograft (CDX) mouse model following oral administration. nih.gov
| Compound Class | Cancer Model | Key Findings | Citations |
|---|---|---|---|
| Thieno[2,3-c]pyridine derivatives | MCF7, T47D (breast), HSC3 (head/neck), RKO (colorectal) cell lines | Showed significant, concentration-dependent growth inhibition; one compound's activity was comparable to cisplatin. | nih.gov |
| Thieno[2,3-b]pyridine derivatives | MDA-MB-231, MCF-7 (breast) cell lines | Exhibited cytotoxicity and reduced the cancer stem cell population in MDA-MB-231 cells. | nih.gov |
| Thieno[3,2-d]pyrimidine derivatives | Triple-negative breast cancer (TNBC) xenograft mouse model | A potent CDK7 inhibitor showed strong anti-tumor efficacy upon oral administration. | nih.gov |
Investigation in Models of Bacterial and Viral Infections
The thienopyridine nucleus has served as a scaffold for the development of novel antimicrobial and antiviral agents. A study on 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones reported the synthesis and antibacterial activity of several derivatives. researchgate.netnih.gov In standard in vitro minimum inhibitory concentration (MIC) assays, some of these compounds showed antibacterial activity comparable to clinically used fluoroquinolones like Ciprofloxacin and Gatifloxacin against a range of bacterial strains. researchgate.netnih.gov
Other isomers have also shown promise. Thieno[3,2-d]pyrimidine derivatives have been identified as potent DNA gyrase inhibitors, a mechanism to combat multidrug-resistant bacterial infections. researchgate.net In the antiviral domain, thieno[2,3-b]pyridine derivatives have been identified as a new class of drugs effective against the Mayaro virus, an arthropod-borne alphavirus that causes debilitating arthralgia. nih.gov
Elucidation of Molecular Mechanisms of Action for Thieno 3,2 C Pyridine 7 Carboxylic Acid Derivatives
Identification and Validation of Specific Biological Targets
Research has identified several distinct biological targets for derivatives based on the thieno[3,2-c]pyridine (B143518) and closely related thienopyridine scaffolds. These targets are primarily enzymes and receptors implicated in a range of pathologies.
One of the most significant targets identified for derivatives of the thieno[3,2-c]pyridine class is Glycogen Synthase Kinase 3β (GSK-3β) . semanticscholar.org This enzyme is a critical regulator in numerous cellular processes, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's. semanticscholar.org Another key enzyme target is Phenylethanolamine N-Methyltransferase (hPNMT) , which catalyzes the final step in epinephrine (B1671497) biosynthesis. nih.gov Substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have been specifically evaluated as inhibitors of hPNMT. nih.gov
Furthermore, derivatives of benzo researchgate.netontosight.aithieno[3,2-c]pyridine have been developed as potent inhibitors of HIF prolyl 4-hydroxylase (PHD) , particularly the PHD2 isoform. nih.gov This enzyme is a key regulator of the hypoxia-inducible factor (HIF) pathway, which controls erythropoiesis. nih.gov Early research also pointed to the therapeutic potential of thieno[3,2-c]pyridine derivatives as inhibitors of blood-platelet aggregation , indicating targets within the coagulation cascade. google.com
While not the exact [3,2-c] isomer, related thienopyridine structures have shown activity against other important targets, highlighting the versatility of the general scaffold. These include the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Met, and the non-receptor tyrosine kinase Src, all of which are implicated in cancer. mdpi.com Additionally, thieno[3,2-b]pyridine (B153574) derivatives have been identified as modulators of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov
| Biological Target | Specific Derivative Class | Therapeutic Area | Reference |
|---|---|---|---|
| Glycogen Synthase Kinase 3β (GSK-3β) | Thieno[3,2-c]pyrazol-3-amine derivatives | Neurodegenerative Diseases | semanticscholar.org |
| Phenylethanolamine N-Methyltransferase (hPNMT) | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines | CNS Disorders | nih.gov |
| HIF prolyl 4-hydroxylase (PHD) | [(4-Hydroxyl-benzo researchgate.netontosight.aithieno[3,2-c]pyridine-3-carbonyl)-amino]-acetic acid derivatives | Anemia | nih.gov |
| Platelet Aggregation | Thieno[3,2-c]pyridine derivatives | Thrombosis | google.com |
| Metabotropic Glutamate Receptor 5 (mGlu5) | Thieno[3,2-b]pyridine-5-carboxamide derivatives | Neurological Disorders | nih.gov |
| VEGFR-2, c-Met, Src | Substituted Thieno[3,2-b]pyridines | Cancer | mdpi.com |
Dissection of Downstream Signaling Pathways
The interaction of thieno[3,2-c]pyridine derivatives with their biological targets initiates a cascade of downstream signaling events.
GSK-3β Inhibition: Pharmacological inhibition of GSK-3β by thieno[3,2-c]pyrazol derivatives directly impacts the Wnt/β-catenin signaling pathway. semanticscholar.org GSK-3β normally phosphorylates β-catenin, marking it for degradation. Inhibition of GSK-3β leads to the stabilization and subsequent accumulation of β-catenin in the cytoplasm. semanticscholar.org This activation of Wnt/β-catenin signaling is known to promote synaptic growth and may alleviate neurodegeneration. semanticscholar.org A crucial downstream effect in the context of Alzheimer's disease is the reduced hyperphosphorylation of the tau protein, a hallmark of the condition. semanticscholar.org
PHD Inhibition: Inhibition of PHD enzymes by [(4-Hydroxyl-benzo researchgate.netontosight.aithieno[3,2-c]pyridine-3-carbonyl)-amino]-acetic acid derivatives prevents the degradation of the alpha subunit of Hypoxia-Inducible Factor (HIF-α). nih.gov The stabilized HIF-α protein translocates to the nucleus, where it promotes the transcription of hypoxia-response genes. A primary target gene is erythropoietin (EPO), and its increased expression leads to the stimulation of EPO secretion. nih.gov
mGlu5 Modulation: For the related thieno[3,2-b]pyridine derivatives that act on mGlu5, the mechanism involves modulating the Gq-coupled signaling pathway. nih.gov Activation of mGlu5 typically stimulates phospholipase C, which in turn leads to the release of calcium from intracellular stores. nih.gov As negative allosteric modulators, these compounds reduce the receptor's response to glutamate, thereby dampening this signaling cascade. nih.gov
Characterization of Receptor Binding Modes and Allosteric Effects
The mode of interaction between thieno[3,2-c]pyridine derivatives and their targets can be either competitive or allosteric.
Studies on thieno[3,2-b]pyridine-5-carboxamide derivatives have identified them as negative allosteric modulators (NAMs) of the mGlu5 receptor. nih.gov Allosteric sites are topographically distinct from the orthosteric binding site where the endogenous ligand (glutamate) binds. nih.gov By binding to this allosteric site within the transmembrane domain, these compounds can modulate the receptor's activity without directly competing with the natural ligand. nih.gov
In contrast, for enzyme targets, the binding mode is often competitive within the active site. The development of PHD inhibitors was guided by the X-ray co-crystal structure of a known inhibitor, suggesting a binding mode that occludes the enzyme's active site. nih.gov Similarly, molecular modeling and docking studies of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines with hPNMT were based on X-ray crystal structures of the enzyme co-crystallized with other inhibitors, indicating interaction within the catalytic domain. nih.gov
Kinetic and Thermodynamic Analysis of Enzyme Inhibition
The potency of enzyme inhibition is a critical aspect of the mechanism of action, typically quantified by the half-maximal inhibitory concentration (IC₅₀). While detailed kinetic and thermodynamic data are not widely published, IC₅₀ values provide a clear measure of the efficacy of these compounds.
Thieno[3,2-c]pyrazol-3-amine derivatives have been identified as particularly potent inhibitors of GSK-3β. For instance, specific compounds in this series demonstrated IC₅₀ values as low as 3.1 nM and 4.4 nM, indicating high-affinity binding to the enzyme's active site. semanticscholar.org The potency was found to be sensitive to the nature of the substituent on the core scaffold; for example, substitution with an n-butyryl group resulted in a compound that was approximately 10-fold less active than the most potent derivatives. semanticscholar.org
| Derivative Compound | Target Enzyme | Inhibitory Potency (IC₅₀) | Reference |
|---|---|---|---|
| Thieno[3,2-c]pyrazol-3-amine derivative 16b | GSK-3β | 3.1 nM | semanticscholar.org |
| Thieno[3,2-c]pyrazol-3-amine derivative 16a | GSK-3β | 4.4 nM | semanticscholar.org |
| Thieno[3,2-c]pyrazol-3-amine derivative 16c (n-butyryl) | GSK-3β | ~30-40 nM (10-fold less active) | semanticscholar.org |
Impact on Gene Expression and Protein Regulation in Cellular Systems
The downstream signaling pathways initiated by thieno[3,2-c]pyridine derivatives ultimately manifest as changes in protein levels and gene expression.
In cellular systems, the potent GSK-3β inhibitor 16b was shown to decrease the amount of phosphorylated tau protein at the Ser396 site in a dose-dependent manner. semanticscholar.org Concurrently, it effectively increased the expression of β-catenin. semanticscholar.org This modulation also led to an increase in the expression of proteins associated with neuronal growth and differentiation, such as GAP43, N-myc, and MAP-2, promoting neurite outgrowth in differentiated neurons. semanticscholar.org
The inhibition of PHD by [(4-Hydroxyl-benzo researchgate.netontosight.aithieno[3,2-c]pyridine-3-carbonyl)-amino]-acetic acid derivatives leads to the stabilization and accumulation of the HIF-α protein. nih.gov This protein regulation is the direct mechanism leading to the subsequent upregulation of EPO gene expression and an increase in EPO secretion from cells. nih.gov Animal studies confirmed that this mechanism translates to increased hematocrit, red blood cell count, and hemoglobin levels. nih.gov
Investigation of Cellular Uptake and Subcellular Localization
For thieno[3,2-c]pyridine derivatives to engage with intracellular targets like GSK-3β, hPNMT, and PHD, they must first cross the cell membrane. The specific mechanisms of cellular uptake and the subsequent subcellular localization for this class of compounds have not been extensively detailed in the available literature.
However, the demonstrated activity against these cytosolic and nuclear targets inherently confirms that the compounds are cell-permeable. The ability of these molecules to exert effects within the cell implies that they can efficiently traverse the lipid bilayer, likely through passive diffusion, though the involvement of specific transporters cannot be ruled out without further investigation. The ultimate localization would be determined by the location of the biological target; for instance, compounds targeting HIF-PHD and GSK-3β would need to be present in the cytoplasm, with downstream effects occurring in the nucleus (HIF-α and β-catenin translocation). This remains an area that requires more focused research to fully elucidate.
Structure Activity Relationship Sar Studies and Rational Design of Thieno 3,2 C Pyridine 7 Carboxylic Acid Derivatives
Influence of Substituent Position and Electronic Nature on Biological Activity
Systematic Modifications on the Thiophene (B33073) Ring
Alterations to the thiophene ring of the thieno[3,2-c]pyridine (B143518) core have been shown to significantly impact biological activity. For instance, in the closely related thieno[3,2-d]pyrimidine (B1254671) scaffold, the introduction of a methyl group at the 7-position of the thiophene ring led to a 4- to 12-fold decrease in inhibitory activity across SIRT1, SIRT2, and SIRT3 enzymes acs.org. This suggests that steric bulk on the thiophene ring is detrimental to activity.
Conversely, complete removal of the thiophene ring and its replacement with a tert-butyl carbamate in a thieno[3,2-d]pyrimidine analog resulted in only a modest 3- to 4-fold reduction in SIRT1 and SIRT3 activity, with no change in SIRT2 inhibition acs.org. This indicates that while the thiophene ring contributes to potency, it may not be an absolute requirement for binding to certain biological targets.
Substituent Effects on the Pyridine (B92270) Ring (e.g., 5-fluoro vs. 6-methyl)
The electronic properties and placement of substituents on the pyridine ring are critical determinants of pharmacological activity. In a study on thieno[3,2-b]pyridine-5-carboxamides, which are isomeric to the thieno[3,2-c]pyridine core, the position of a fluoro substituent had a dramatic effect on potency as a metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5) negative allosteric modulator acs.org. Moving the fluoro group from the 5-position to the 6-position of the pyridine amide resulted in a greater than 17-fold reduction in potency acs.org.
Interestingly, replacing the 6-fluoro substituent with a 6-methyl group in the same thieno[3,2-b]pyridine (B153574) series led to a 3-fold improvement in potency acs.org. This highlights that both the electronic nature and the specific location of the substituent on the pyridine ring play a crucial role in modulating biological activity.
| Scaffold | Substituent Position | Substituent | Biological Target | Change in Potency |
|---|---|---|---|---|
| Thieno[3,2-b]pyridine-5-carboxamide | 6-position | Fluoro | mGlu5 | >17-fold decrease |
| Thieno[3,2-b]pyridine-5-carboxamide | 6-position | Methyl | mGlu5 | 3-fold increase |
Role of the Carboxylic Acid Group and its Derivatization (e.g., Esters, Amides)
The carboxylic acid group at the 7-position is a key functional handle for derivatization, allowing for the modulation of physicochemical properties and biological activity. Conversion of the carboxylic acid into esters or amides can significantly impact a compound's profile.
In a related thieno[3,2-d]pyrimidine series, the derivatization of a carboxylic acid on the thiophene ring to a tert-butyl ester or an ethylamide resulted in only a modest (approximately 2-fold) reduction in potency against SIRT1, SIRT2, and SIRT3 acs.org. This suggests that for this particular target, the terminal ethylamide is not essential for activity, and modifications at this position are well-tolerated acs.org. Carboxylic acids can be converted to various derivatives, including esters, amides, and acyl hydrazides, to alter their properties thermofisher.com.
| Scaffold | Original Group | Derivative | Biological Target | Change in Potency |
|---|---|---|---|---|
| Thieno[3,2-d]pyrimidine | Carboxylic Acid | tert-Butyl Ester | SIRT1/2/3 | ~2-fold decrease |
| Thieno[3,2-d]pyrimidine | Carboxylic Acid | Ethylamide | SIRT1/2/3 | ~2-fold decrease |
Stereochemical Considerations and Their Impact on the Pharmacological Profile
Stereochemistry can play a pivotal role in the pharmacological profile of thieno[3,2-c]pyridine-7-carboxylic acid derivatives. The introduction of chiral centers can lead to enantiomers with significantly different potencies, selectivities, and metabolic stabilities. For example, a patent for certain thieno[3,2-c]pyridine derivatives claims the two enantiomers and their mixtures, indicating that stereoisomers are a recognized aspect of their development google.com. The three-dimensional arrangement of substituents can dictate the precise interactions with the biological target.
Bioisosteric Replacements for Enhanced Potency, Selectivity, or Metabolic Stability
Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the properties of a lead compound. This involves substituting a functional group with another group that has similar physical or chemical properties.
For instance, in the development of mGlu5 negative allosteric modulators based on a thieno[3,2-b]pyridine core, a 4-methylthiazole was successfully used as a bioisostere for a 5-methylpyridine, yielding an analog with similar potency acs.org. However, steric bulk on the thiazole amide was not well-tolerated acs.org.
The carboxylic acid group itself is a common target for bioisosteric replacement to address issues such as poor permeability and metabolic liabilities. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and isoxazolols, which can mimic the acidic properties of the carboxylate while offering different physicochemical profiles nih.gov.
Scaffold Hopping and Lead Optimization Strategies Guided by SAR
Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining similar biological activity. This strategy is often guided by SAR data to identify novel chemical series with improved properties.
In a notable example, a scaffold-hopping approach was used to identify novel mGlu5 negative allosteric modulators. The thieno[3,2-b]pyridine-5-carboxamide core was identified as a competent replacement for a 6-methylpicolinamide, leading to the discovery of several potent compounds acs.org. Similarly, thieno[3,2-d]pyrimidines, which are structurally related to thieno[3,2-c]pyridines, have been synthesized as analogs of deoxyvasicinone alkaloids by replacing the benzene (B151609) ring with a thiophene ring nih.govnih.gov. This approach has led to the development of compounds with anticancer activity nih.govnih.gov. These examples demonstrate the utility of scaffold hopping in discovering new classes of compounds based on the thienopyridine framework.
Computational Design Principles for Novel Active Analogs of this compound
The rational design of novel, biologically active analogs of this compound is significantly enhanced by the application of computational methodologies. These in silico techniques allow for the prediction of molecular properties, binding affinities, and pharmacokinetic profiles, thereby guiding the synthesis of more potent and selective compounds while minimizing trial-and-error experimentation. Key computational strategies include molecular docking, quantitative structure-activity relationship (QSAR) studies, pharmacophore modeling, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions. While specific computational studies on this compound itself are not extensively documented in publicly available literature, the principles can be effectively extrapolated from research on closely related thienopyridine isomers.
Molecular Docking Simulations
Molecular docking is a fundamental tool for predicting the preferred orientation of a ligand when bound to a target protein. This method is instrumental in elucidating the binding modes of this compound derivatives within the active site of a biological target. For instance, in studies of the isomeric thieno[2,3-c]pyridine (B153571) scaffold as Hsp90 inhibitors, molecular docking simulations were employed to understand the crucial molecular interactions between the ligands and the Hsp90 protein. nih.govmdpi.comresearchgate.net Such analyses can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity.
For novel this compound analogs, a typical molecular docking workflow would involve:
Target Selection and Preparation: Identification and preparation of the three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB).
Ligand Preparation: Generation of the 3D conformation of the this compound derivatives.
Docking and Scoring: Using algorithms to fit the ligands into the active site of the protein and scoring the different poses based on their predicted binding affinity.
The insights gained from these simulations can guide the modification of the this compound core to enhance interactions with specific residues in the target's active site, for example, by introducing substituents that can form additional hydrogen bonds or occupy hydrophobic pockets.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. For thienopyridine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for activity. nih.govsemanticscholar.org
In a study on thieno[3,2-d]pyrimidines as phosphodiesterase IV inhibitors, both CoMFA and CoMSIA provided statistically significant models with good predictive power. nih.gov Similarly, 3D-QSAR models for thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors were developed based on docking poses to explain the structure-activity relationship. nih.gov These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence the biological activity. For the design of novel this compound analogs, a QSAR study would involve:
A dataset of synthesized analogs with their measured biological activities.
Alignment of the molecules based on a common scaffold.
Generation of molecular descriptors (e.g., steric and electrostatic fields).
Development of a statistical model correlating the descriptors with activity.
The resulting model can then be used to predict the activity of virtual compounds before their synthesis.
Pharmacophore Modeling
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is particularly useful when the 3D structure of the target protein is unknown. A pharmacophore model for this compound derivatives would define the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for activity.
Research on thieno[3,2-b]pyrimidine analogs as VEGFR-2 inhibitors has utilized pharmacophore modeling to understand the structural requirements for enhanced inhibitory activity. semanticscholar.org The resulting models can be used as 3D queries to screen large virtual libraries of compounds to identify novel scaffolds that fit the pharmacophoric requirements, including new this compound derivatives.
In Silico ADME Prediction
To increase the likelihood of success in drug development, it is crucial to consider the pharmacokinetic properties of a compound early in the design process. In silico ADME prediction tools are used to estimate properties such as oral absorption, distribution, metabolism, and excretion. For a series of thieno[2,3-c]pyridine derivatives, ADME properties were predicted to ensure their "drug-likeness". mdpi.com Parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors (Lipinski's Rule of Five), and predicted oral absorption are typically evaluated. mdpi.com By applying these predictive models to virtual this compound analogs, researchers can prioritize the synthesis of compounds with a higher probability of having favorable pharmacokinetic profiles.
Interactive Data Table: Computational Design Parameters for Thienopyridine Derivatives
| Computational Method | Application in Thienopyridine Analog Design | Key Insights Gained |
| Molecular Docking | Prediction of binding modes in target proteins (e.g., Hsp90, kinases). | Identification of key amino acid interactions, guiding substituent placement for enhanced affinity. |
| 3D-QSAR (CoMFA/CoMSIA) | Correlation of 3D structural features with biological activity. | Generation of contour maps indicating favorable and unfavorable regions for steric, electrostatic, and other properties. |
| Pharmacophore Modeling | Identification of essential 3D chemical features for biological activity. | Creation of a 3D query for virtual screening to find novel active scaffolds. |
| ADME Prediction | Estimation of pharmacokinetic properties and "drug-likeness". | Early identification of compounds with potential liabilities in absorption, distribution, metabolism, or excretion. |
Advanced Research Applications and Future Directions for Thieno 3,2 C Pyridine 7 Carboxylic Acid
Utility as Chemical Probes for Biological Pathway Interrogation
Currently, there is no specific information available in the scientific literature detailing the use of Thieno[3,2-c]pyridine-7-carboxylic acid as a chemical probe for the interrogation of biological pathways. While the parent thieno[3,2-c]pyridine (B143518) ring system has been incorporated into molecules with potential antipsychotic activity, the specific utility of the 7-carboxylic acid derivative in probing biological mechanisms has not been reported. acs.org
Application as Versatile Building Blocks in Organic Synthesis and Materials Science
The primary documented application of this compound is as a scaffold in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. Its bifunctional nature, featuring a carboxylic acid group and a fused heterocyclic ring system, makes it a valuable starting material.
A notable example of its application is found in a patent for this compound derivatives designed as potential Raf kinase inhibitors. google.com This indicates its use as a foundational structure for the development of targeted cancer therapeutics. The general thieno[3,2-c]pyridine core has also been utilized to synthesize inhibitors of phenylethanolamine N-methyltransferase, suggesting the versatility of this heterocyclic system in drug design. nih.gov However, detailed research findings on the broader application of the 7-carboxylic acid variant in materials science have not been reported.
Table 1: Documented Application of this compound as a Building Block
| Application Area | Target Class | Potential Therapeutic Area |
|---|
Integration into Combinatorial Chemistry Libraries for High-Throughput Screening Initiatives
There is no specific information in the available literature to suggest that this compound has been integrated into combinatorial chemistry libraries for high-throughput screening initiatives. While the thienopyridine scaffold is of interest in drug discovery, its specific inclusion in large-scale screening libraries has not been documented.
Exploration in Optoelectronic and Sensing Applications
At present, there are no scientific reports on the exploration or application of this compound in the fields of optoelectronics or chemical sensing. The optoelectronic properties of this specific compound have not been characterized in the available literature.
Emerging Synthetic Methodologies for Sustainable Production and Diversification
While general synthetic routes for the thieno[3,2-c]pyridine ring system have been described, there is a lack of information on emerging, sustainable methodologies specifically for the production and diversification of this compound. google.com Research on greener synthetic pathways for this particular derivative is not currently available.
Prospects for Polypharmacology and Multi-Target Directed Ligand Design
The investigation of this compound derivatives as Raf kinase inhibitors suggests a potential for polypharmacology and multi-target directed ligand design. google.com Kinase inhibitors are often designed to interact with the ATP-binding site, which can be conserved across multiple kinases. This can lead to off-target effects or the deliberate design of multi-targeting agents. However, specific studies on the polypharmacological profile of this compound derivatives are not yet published.
Future Perspectives in Translational Research and Preclinical Development
The future for this compound in translational research and preclinical development appears to be in its nascent stages. Its identification as a scaffold for kinase inhibitors provides a clear trajectory for future research. google.com Further exploration of its derivatives could lead to the identification of lead compounds for various diseases. However, there is currently no publicly available data on the preclinical development of any drug candidates derived from this specific molecule. The broader thieno[3,2-c]pyridine class has been investigated for various therapeutic applications, including as potential antipsychotics, which may inspire future research directions for this derivative as well. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Thieno[3,2-c]pyridine-7-carboxylic acid, and how do reaction conditions impact yield and purity?
- Methodology : Synthesis typically involves cyclization of thiophene and pyridine precursors. For example, esterification of related derivatives (e.g., methyl thieno[2,3-c]pyridine-7-carboxylate) uses methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) under reflux in solvents like acetonitrile or ethanol . Reaction time (12–24 hrs) and temperature (60–80°C) significantly affect yield. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity .
- Key Parameters : Monitor reaction progress using TLC or HPLC. Optimize pH (neutral to slightly basic) to avoid side reactions like hydrolysis of the carboxylic acid group .
Q. How should researchers handle and store this compound to ensure stability?
- Guidelines : Store at +2 to +8°C in airtight glass containers to prevent moisture absorption and degradation. The compound has a flashpoint of 206.8°C, requiring avoidance of open flames during handling .
- Safety : Use PPE (gloves, goggles) due to hazards (H315: skin irritation; H319: eye irritation). For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. What analytical techniques are recommended for characterizing this compound?
- Protocols :
- Purity : HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
- Structure : ¹H/¹³C NMR (DMSO-d₆ as solvent; characteristic peaks: δ 8.2–8.5 ppm for pyridine protons, δ 12.5 ppm for carboxylic acid) .
- Mass Spec : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 179.2 .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents, fused rings) influence the bioactivity of this compound derivatives?
- Case Studies :
- 4-Amino Derivatives : Introducing an amino group at position 4 (e.g., 4-amino-3-(3-azolyl-phenoxymethyl)-thieno[3,2-c]pyridine-7-carboxylic acid) enhances binding to kinase targets, showing anticancer activity in vitro (IC₅₀: 0.5–2 µM) .
- Chlorination : 4-chloro derivatives exhibit improved solubility and metabolic stability compared to the parent compound, as shown in pharmacokinetic studies .
- Methodological Insight : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., EGFR kinase). Validate with SPR (surface plasmon resonance) binding assays .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Analysis Framework :
- Assay Variability : Differences in cytotoxicity (e.g., IC₅₀ ranging from 1–50 µM) may arise from cell line specificity (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum-free vs. serum-containing media) .
- Structural Confounders : Compare batch purity (HPLC) and stereochemistry (chiral HPLC) of derivatives. For example, cis/trans isomerism in cyclopropane-substituted analogs impacts activity .
Q. What strategies are effective for enhancing the drug-likeness of this compound derivatives?
- Approaches :
- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) improves oral bioavailability by increasing lipophilicity (logP from -0.5 to 2.1) .
- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride achieves 10 mg/mL solubility in PBS) .
- Validation : Use Caco-2 permeability assays and pharmacokinetic profiling in rodent models to assess absorption and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
